1-benzyl-4-(3-phenylbutyl)piperazine
Description
1-Benzyl-4-(3-phenylbutyl)piperazine is a piperazine derivative characterized by a benzyl group at the N1 position and a 3-phenylbutyl chain at the N4 position. Piperazine-based compounds are widely explored in medicinal chemistry due to their versatility in receptor binding, metabolic stability, and structural adaptability .
Properties
IUPAC Name |
1-benzyl-4-(3-phenylbutyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2/c1-19(21-10-6-3-7-11-21)12-13-22-14-16-23(17-15-22)18-20-8-4-2-5-9-20/h2-11,19H,12-18H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGYYUQHEIXWFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Analogues
The following table summarizes key structural analogs and their modifications:
Key Observations :
Pharmacological Activity Comparison
Receptor Affinity and Selectivity
- 5-HT6 Receptor : Analogues like 1-benzyl-4-(piperazin-1-yl)-1H-indole show reduced 5-HT6 affinity (Ki = 72–916 nM) compared to tacrine derivatives, suggesting that bulkier substituents (e.g., phenylbutyl) may sterically hinder binding .
- BACE1 Inhibition : Indole-based piperazines (e.g., compound 8, IC50 = 19.66 mM) exhibit moderate activity, while substituents like phenylsulfonyl or benzyloxy groups enhance inhibitory potency by optimizing hydrophobic interactions .
- Sigma-1 Receptor (Sig-1R) : A related compound, 1-benzyl-4-(3-phenylpropyl)piperazine, shows high Sig-1R affinity (0.5 nM), highlighting the importance of the phenylalkyl chain length for receptor engagement .
Antimicrobial Activity
Pharmacokinetic and Solubility Profiles
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